molecular formula C16H17ClN2O3S B4984226 N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4984226
M. Wt: 352.8 g/mol
InChI Key: YBVYCONPMRTRLF-UHFFFAOYSA-N
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Description

N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating the excitability of neurons in the central nervous system (CNS).

Mechanism of Action

CGP 49823A selectively binds to the orthosteric site of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide and inhibits its activation by glutamate. This results in a decrease in intracellular calcium levels and a reduction in neuronal excitability in the CNS.
Biochemical and Physiological Effects:
The selective antagonism of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide by CGP 49823A has been shown to have various biochemical and physiological effects, including a reduction in glutamate release, a decrease in oxidative stress, and an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using CGP 49823A in lab experiments include its high selectivity and specificity for N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, which allows for the investigation of the role of this receptor in various physiological and pathological processes. However, the limitations of using CGP 49823A include its low solubility and poor pharmacokinetic properties, which can affect its bioavailability and limit its potential therapeutic applications.

Future Directions

Future research on CGP 49823A could focus on developing more potent and selective N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide antagonists with improved pharmacokinetic properties. Additionally, investigations into the role of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide in various CNS disorders could provide valuable insights into the underlying pathophysiology of these conditions and identify potential therapeutic targets.

Synthesis Methods

The synthesis of CGP 49823A involves the reaction of 4-chlorobenzoyl chloride with N-ethylglycine in the presence of triethylamine to form N~1~-(4-chlorobenzoyl)-N~2~-(ethylamino)acetic acid. This intermediate is then reacted with phenylsulfonyl chloride in the presence of triethylamine to form N~1~-(4-chlorobenzoyl)-N~2~-(ethylamino)-N~2~-(phenylsulfonyl)glycinamide, which is subsequently treated with sodium hydroxide to obtain CGP 49823A.

Scientific Research Applications

The selective antagonism of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide by CGP 49823A has been shown to have potential therapeutic applications in various CNS disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Research has also demonstrated the role of N~2~-(4-chlorophenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide in pain modulation, and CGP 49823A has been investigated as a potential analgesic agent.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-2-18-16(20)12-19(14-10-8-13(17)9-11-14)23(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVYCONPMRTRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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